molecular formula C11H6N2O3S B14864518 3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid

3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B14864518
M. Wt: 246.24 g/mol
InChI Key: VLCPRAAPJJWUAT-UHFFFAOYSA-N
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Description

3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a furan ring, a cyano group, and a thioxo group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-component reactions. One common method is the reaction between aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one in the presence of a catalyst such as guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-6-(furan-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with biological molecules. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. It also promotes wound healing by increasing nitric oxide (NOx) levels and glutathione (GSH) levels in tissues, which helps in reducing lipid peroxidation and accelerating wound closure .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H6N2O3S

Molecular Weight

246.24 g/mol

IUPAC Name

3-cyano-6-(furan-2-yl)-2-sulfanylidene-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C11H6N2O3S/c12-5-7-6(11(14)15)4-8(13-10(7)17)9-2-1-3-16-9/h1-4H,(H,13,17)(H,14,15)

InChI Key

VLCPRAAPJJWUAT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C(=S)N2)C#N)C(=O)O

Origin of Product

United States

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